Excoecarin R1
Description
Structure
2D Structure
Properties
Molecular Formula |
C40H64O11 |
|---|---|
Molecular Weight |
720.9 g/mol |
IUPAC Name |
2-[(2R,4aS,5R,6S,8aS)-2-[(1R)-2-[2-[(2R,4aS,5R,6S,8aS)-5-(carboxymethyl)-2-ethenyl-2,5,8a-trimethyl-3,4,4a,6,7,8-hexahydrochromen-6-yl]-2-methylpropanoyl]oxy-1-hydroxyethyl]-5-(carboxymethyl)-2,5,8a-trimethyl-3,4,4a,6,7,8-hexahydrochromen-6-yl]-2-methylpropanoic acid |
InChI |
InChI=1S/C40H64O11/c1-12-35(6)17-13-26-37(8,22-30(44)45)25(15-18-38(26,9)50-35)34(4,5)32(48)49-23-28(41)40(11)20-16-27-36(7,21-29(42)43)24(33(2,3)31(46)47)14-19-39(27,10)51-40/h12,24-28,41H,1,13-23H2,2-11H3,(H,42,43)(H,44,45)(H,46,47)/t24-,25-,26+,27+,28-,35+,36-,37-,38+,39+,40-/m1/s1 |
InChI Key |
KMXLRHXOEPGTOP-DKHGQOJWSA-N |
Isomeric SMILES |
C[C@@]1(CC[C@@H]2[C@@](O1)(CC[C@@H]([C@@]2(C)CC(=O)O)C(C)(C)C(=O)OC[C@H]([C@]3(CC[C@@H]4[C@@](O3)(CC[C@@H]([C@@]4(C)CC(=O)O)C(C)(C)C(=O)O)C)C)O)C)C=C |
Canonical SMILES |
CC1(CCC2C(O1)(CCC(C2(C)CC(=O)O)C(C)(C)C(=O)OCC(C3(CCC4C(O3)(CCC(C4(C)CC(=O)O)C(C)(C)C(=O)O)C)C)O)C)C=C |
Synonyms |
excoecarin R1 |
Origin of Product |
United States |
Isolation and Structural Characterization Methodologies of Excoecarin R1
Extraction and Isolation Techniques from Excoecaria agallocha
The initial step in obtaining Excoecarin R1 involves extracting the chemical constituents from the relevant part of the Excoecaria agallocha plant. This compound has been reported to be isolated from the wood of E. agallocha. jocpr.comnih.gov
General extraction procedures for compounds from E. agallocha often involve using solvents such as methanol (B129727) or aqueous methanol. ikm.org.my Dried and powdered plant material is typically extracted at room temperature. The resulting extract is then concentrated in vacuo. ikm.org.my
Following the initial extraction, the residue is often partitioned between different solvents to separate compounds based on their polarity. For instance, partitioning with n-hexane and ethyl acetate (B1210297) is a common approach. ikm.org.my
Chromatographic Purification Methods
Chromatographic techniques are essential for separating this compound from the complex mixture of compounds present in the crude extract of Excoecaria agallocha. Various chromatographic methods are employed based on the properties of the target compound and the nature of the mixture.
Silica gel column chromatography is a widely used technique for the purification of diterpenoids from E. agallocha. ikm.org.myscite.ai This method separates compounds based on their differential adsorption to the stationary phase (silica gel) and elution with solvents of increasing polarity. Mixtures of n-hexane and ethyl acetate are commonly used as mobile phases in varying ratios to achieve separation. ikm.org.my
Other chromatographic techniques that may be employed in the isolation process include Sephadex LH-20 gel column chromatography and MCI Gel CHP20P column separation. scite.ai High-performance liquid chromatography (HPLC) can also be used for further purification to obtain highly pure compounds. researchgate.net
Samples for chromatographic purification should be clear and free from particulate matter to prevent column clogging. sigmaaldrich.com Techniques such as filtration or centrifugation can be used for sample clarification prior to chromatography. sigmaaldrich.com
Crystallization Techniques for this compound
Crystallization is a purification technique that can be used to obtain compounds in a highly pure solid form. While direct crystallization of this compound is not explicitly detailed in all general isolation procedures for E. agallocha constituents, crystallization from suitable solvents or solvent mixtures is a standard method employed in natural product isolation to purify crystalline compounds. researchgate.netcaltech.edu The process involves dissolving the compound in a hot solvent or solvent mixture and then allowing the solution to cool slowly, leading to the formation of crystals. The choice of solvent is critical and depends on the solubility properties of the compound.
Spectroscopic Approaches for Structural Elucidation of this compound
Spectroscopic methods are indispensable for determining the chemical structure of isolated compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are routinely used, and X-ray crystallography can provide definitive information about the three-dimensional structure and stereochemistry. researchgate.netnih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds by providing information about the carbon-hydrogen framework and the functional groups present. Both ¹H NMR and ¹³C NMR spectroscopy are crucial for the structural determination of diterpenoids like this compound. researchgate.net
Analysis of ¹H NMR spectra provides information on the types of protons, their chemical environments, and their coupling interactions, which helps in determining the connectivity of atoms. ¹³C NMR spectra reveal the different types of carbon atoms in the molecule. researchgate.net
Detailed NMR experiments, including two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC, are often employed to establish the complete connectivity and arrangement of atoms within the this compound molecule. researchgate.net
Mass Spectrometry (MS) Techniques in Structural Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is essential for determining its molecular formula and gaining insights into its structural subunits. scite.ai
Electrospray ionization mass spectrometry (ESI-MS) and High-Resolution ESI-MS (HRESI-MS) are commonly used techniques for analyzing natural products. ikm.org.myresearchgate.net ESI-MS can provide the molecular ion peak, while HRESI-MS can determine the exact mass, allowing for the calculation of the elemental composition. Analysis of fragmentation patterns can further support the proposed structure.
X-ray Crystallography Applications for Stereochemical Assignment
X-ray crystallography is a definitive technique for determining the three-dimensional structure of a crystalline compound at the atomic level. caltech.eduinstruct-eric.org This method is particularly valuable for confirming the planar structure determined by NMR and MS and for unambiguously assigning the stereochemistry, including the absolute configuration of chiral centers. researchgate.netnih.govresearchgate.netresearchgate.net
For X-ray crystallography, a high-quality single crystal of this compound is required. caltech.edu X-ray diffraction data are collected from the crystal, and this data is then used to calculate the electron density map, from which the positions of the atoms are determined. instruct-eric.org While specific X-ray crystallographic data for this compound is not extensively detailed in the provided snippets, X-ray analysis has been utilized for the structural elucidation and stereochemical assignment of other excoecarins and diterpenoids isolated from E. agallocha. researchgate.netresearchgate.net The technique provides bond lengths, bond angles, and torsional angles, offering a complete 3D representation of the molecule.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Interpretations
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopies are valuable tools in the structural characterization of organic compounds, including complex natural products like this compound.
IR spectroscopy provides information about the vibrational modes of a molecule, which are characteristic of the functional groups present. By analyzing the absorption bands in the infrared spectrum, specific bonds and functional groups within the this compound molecule can be identified. For instance, the presence of hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bond (C=C) functionalities, among others, would be indicated by characteristic absorption frequencies in the IR spectrum. thermofisher.com Comparing the IR spectrum of isolated this compound with known compounds or characteristic group frequencies aids in confirming the presence or absence of certain structural features.
UV-Vis spectroscopy, on the other hand, probes the electronic transitions within a molecule that occur upon absorption of ultraviolet or visible light. spectroscopyonline.comyoutube.com This technique is particularly useful for detecting chromophores, which are functional groups or conjugated systems that absorb light in the UV-Vis region. The UV-Vis spectrum of this compound would show absorption maxima (λmax) at specific wavelengths, and the intensity of these absorptions (indicated by the molar absorptivity, ε) can provide insights into the nature and extent of conjugation within the molecule. spectroscopyonline.comrssl.com UV-Vis spectroscopy can be used to support the identification of aromatic rings or other conjugated systems that might be part of the this compound structure.
Biosynthetic Pathways and Regulation of Excoecarin R1
Proposed Biosynthetic Precursors and Intermediates
Given that Excoecarin R1 is classified as a bis-secolabdane diterpenoid, it is highly probable that its biosynthesis originates from a labdane-type precursor. Diterpene synthases (diTPSs) catalyze the cyclization of GGPP to form various diterpene scaffolds, including the labdane (B1241275) skeleton. While the specific diTPSs involved in the formation of the precursor for this compound in Excoecaria agallocha have not been explicitly identified in the provided search results, a labdane diphosphate (B83284) or a related intermediate is a likely branch point in the pathway. Subsequent modifications, including oxidation, cyclization, and notably, ring cleavage ("seco" modification) at two points, would then lead to the unique bis-secolabdane structure of this compound. The exact sequence of these modifications and the intermediates formed remain to be fully elucidated.
Enzymatic Transformations and Key Biosynthetic Steps
The conversion of the initial diterpene precursor (likely a labdane) to this compound would involve a series of enzymatic transformations. These likely include cytochrome P450 enzymes, which are commonly involved in oxidation reactions such as hydroxylations and epoxidations in diterpenoid biosynthesis. Other potential enzymatic steps could involve acyltransferases for the addition of acetyl groups, and potentially enzymes responsible for the specific carbon-carbon bond cleavages that lead to the "seco" modifications. nih.gov Diterpene synthases are key enzymes in the initial cyclization steps from GGPP. However, the specific enzymes catalyzing each step in the biosynthesis of this compound have not been detailed in the available literature. Research on plausible biosynthetic pathways for diterpene metabolites in related Excoecaria species suggests complex transformations occur, but the enzymes responsible for the bis-seco modifications in this compound are not specified.
Genetic and Transcriptomic Studies of this compound Biosynthesis
As of the current available information, specific genetic or transcriptomic studies focused on the biosynthesis of this compound in Excoecaria agallocha have not been identified. Research into the genetic regulation of secondary metabolite biosynthesis in plants often involves identifying genes encoding diterpene synthases, cytochrome P450 enzymes, and other tailoring enzymes, as well as transcription factors that regulate their expression. Transcriptomic analysis can reveal gene expression patterns correlated with the accumulation of specific compounds, providing clues about the genes involved in their biosynthesis. However, such studies specifically for the this compound pathway are not present in the search results.
Comparative Biosynthesis with Related Diterpenoids
Excoecaria agallocha is known to produce a variety of diterpenoids, including other excoecarins and related labdane, beyerane, and kaurane (B74193) types. Comparing the biosynthetic pathways of these related diterpenoids could provide insights into the potential steps involved in this compound formation. For instance, understanding the enzymes responsible for the labdane skeleton formation in Excoecaria species could illuminate the initial stages of this compound biosynthesis. Similarly, studying the enzymes that catalyze ring modifications and cleavage in other Excoecaria diterpenoids might offer clues about the unique bis-seco modifications observed in this compound. While the isolation of various diterpenoids from Excoecaria is reported, detailed comparative biosynthetic studies at the enzymatic or genetic level specifically linking the pathways of different excoecarins were not found.
Metabolic Engineering Approaches for this compound Production
Metabolic engineering has emerged as a powerful tool for the sustainable production of valuable natural products, including diterpenoids, in heterologous hosts like Escherichia coli or yeast. This typically involves identifying and cloning the genes encoding the biosynthetic enzymes from the native plant and expressing them in a suitable microbial chassis. Strategies can include optimizing precursor supply, enhancing enzyme activity, and blocking competing pathways. While the potential for using metabolic engineering to produce plant diterpenoids is recognized, and approaches for other diterpenoids have been explored, there is no specific information in the provided search results detailing metabolic engineering efforts for the production of this compound. The complexity of the this compound structure, particularly the bis-seco modifications, would likely require the identification and functional characterization of several specific enzymes before successful metabolic engineering could be achieved.
Total Synthesis and Semisynthesis of Excoecarin R1 and Its Analogues
Retrosynthetic Analysis of Excoecarin R1
Retrosynthetic analysis is a strategy used in organic synthesis to plan the construction of a complex molecule by working backward from the target molecule to simpler starting materials. For this compound, a retrosynthetic analysis would involve identifying key disconnections and functional group interconversions that simplify the molecular structure. While a specific retrosynthetic analysis for this compound was not explicitly detailed in the search results, general principles for diterpenoid synthesis, which often involve the construction of polycyclic frameworks, would apply. acs.orgresearchgate.netacs.org This often involves breaking down the molecule into smaller, more manageable fragments that can be synthesized independently and then coupled together. Key disconnections might target carbon-carbon bonds that form the polycyclic core or bonds adjacent to functional groups.
Strategies and Methodologies in Total Synthesis
Total synthesis efforts towards complex diterpenoids, including those structurally related to this compound, often employ a variety of sophisticated strategies and methodologies to assemble the core skeletal framework and establish the correct stereochemistry.
Key Stereoselective Transformations
Stereoselective transformations are crucial in the synthesis of chiral molecules like this compound to ensure the formation of the desired stereoisomer. Various methods are employed to control the stereochemical outcome of reactions. For instance, asymmetric catalysis, chiral auxiliaries, and substrate control are common strategies. In the context of diterpenoid synthesis, stereoselective cyclization reactions, additions to double or triple bonds, and functional group interconversions are frequently utilized to build up the complex stereochemical array. researchgate.netmdpi-res.comacs.org For example, stereoselective isomerization and reductive cyclization reactions have been highlighted in the synthesis of related complex polycyclic systems. acs.orgresearchgate.net
Cascade and Tandem Reactions in this compound Synthesis
Cascade and tandem reactions are powerful synthetic tools that allow for the formation of multiple bonds and rings in a single operation, increasing efficiency and reducing the number of synthetic steps. These reactions are particularly valuable in constructing the complex polycyclic skeletons of diterpenoids. While direct examples of cascade or tandem reactions specifically applied to this compound synthesis were not found, related diterpene synthesis has utilized such strategies. For example, cascade sequences involving cyclization and rearrangement have been employed in the synthesis of related diterpenoid skeletons. acs.orgresearchgate.net Palladium-catalyzed annulation/acyl migration cascade reactions and intramolecular Mannich cyclization sequences are examples of methodologies used to construct complex cyclic systems. acs.orgacs.org
Formation of Core Skeletal Frameworks
The formation of the core skeletal framework is a central challenge in the total synthesis of polycyclic natural products. For diterpenoids like this compound, this involves constructing the characteristic four-ring system. Strategies often involve a series of cyclization reactions to build the rings sequentially or in a cascade manner. Approaches can include Diels-Alder reactions, intramolecular cyclizations (e.g., radical or cationic cyclizations), and metal-catalyzed coupling reactions. researchgate.netacs.orgacs.org For instance, the construction of bicyclo[2.2.2]octane systems and other polycyclic cores has been achieved through sequences involving oxidation, cleavage, and aldol (B89426) cyclization, or through aldehyde-alkene cyclizations. acs.orgacs.org
Semisynthesis of this compound Derivatives and Analogs
Semisynthesis involves using a naturally abundant compound as a starting material and modifying it chemically to produce the target molecule or its analogues. This approach can be advantageous when the natural product is readily available from its source. This compound is found in Excoecaria agallocha. genome.jpresearchgate.net Semisynthesis allows for the creation of structural variations of the natural product, which can be useful for exploring structure-activity relationships or generating compounds with improved properties. Semisynthetic analogues of related diterpenes have been reported, indicating the potential of this approach for this compound. researchgate.netresearchgate.net
Chemical Modification Strategies for Natural Scaffolds
Chemical modification strategies applied to natural scaffolds like this compound can involve a range of reactions to alter functional groups, introduce new substituents, or modify the existing ring system. Common strategies include esterification, etherification, oxidation, reduction, and addition reactions. These modifications can be directed to specific positions on the molecule to generate a library of derivatives. The goal is often to modulate the biological activity, improve pharmacokinetic properties, or enhance stability. The synthesis of derivatives with altered functional groups, such as the incorporation of urea (B33335) groups, has been shown to influence biological activity in related natural product scaffolds. researchgate.net
Diversity-Oriented Synthesis (DOS) Applied to this compound
Diversity-Oriented Synthesis (DOS) is a strategy focused on generating collections of structurally diverse small molecules to explore a wide range of chemical space, often with the goal of discovering novel biological activities. researchgate.netcam.ac.ukscispace.com While the provided search results discuss DOS in general terms and its application to other compound classes like pyrimidine-embedded polyheterocycles and natural product-inspired libraries, there is no direct mention or specific research finding detailing the application of DOS specifically to this compound. researchgate.netnih.govnih.gov However, given that this compound is a natural product with a complex diterpenoid structure, it could potentially serve as a scaffold or inspiration for DOS efforts aimed at generating libraries of related diterpenoid-like molecules with diverse skeletal and functional group variations. nih.gov The principles of DOS, such as using complexity-generating reactions and branch points in synthetic pathways, could be theoretically applied to create a diverse set of this compound analogues. cam.ac.ukscispace.com
Synthetic Challenges and Future Perspectives in this compound Synthesis
The synthesis of complex natural products like diterpenoids often presents significant synthetic challenges due to their intricate structures, multiple stereocenters, and sometimes sensitive functional groups. acs.orgacs.org While specific challenges related to the synthesis of this compound were not explicitly detailed in the search results, general challenges in diterpenoid synthesis include the construction of polycyclic ring systems with high stereo- and regioselectivity, the introduction and manipulation of oxygen-containing functionalities, and the formation of specific carbon-carbon bonds. acs.orgacs.org For bis-secolabdane diterpenoids like this compound, challenges might also involve the controlled cleavage of the labdane (B1241275) skeleton and subsequent functionalization.
Future perspectives in the synthesis of this compound and its analogues could involve developing more efficient and convergent synthetic routes. Leveraging modern synthetic methodologies, such as metal-catalyzed reactions, organocatalysis, and flow chemistry, could potentially address some of the inherent complexities. acs.org The application of automated synthesis and high-throughput experimentation might also accelerate the exploration of different synthetic strategies and reaction conditions. Furthermore, the development of targeted semisynthetic approaches starting from more readily available precursors from Excoecaria agallocha could offer a more practical route to obtain analogues for biological evaluation. researchgate.net Given the reported biological activities of compounds from Excoecaria agallocha, including anti-inflammatory and other properties, the synthesis of this compound and its analogues could be driven by the need to explore their full therapeutic potential and establish structure-activity relationships. ku.ac.bdresearchgate.netjapsonline.com Future work may also focus on developing enantioselective syntheses to obtain specific stereoisomers, which is crucial for evaluating their biological profiles accurately. acs.org
Structure Activity Relationship Sar Studies of Excoecarin R1
Design and Synthesis of Excoecarin R1 Analogues and Derivatives
The design and synthesis of analogues and derivatives are fundamental steps in SAR studies. This process involves creating compounds that are structurally similar to the parent molecule, this compound, but with specific modifications. These modifications can include changes to side chains, functional groups, or the core scaffold wikipedia.orgnih.gov. The synthesized analogues are then tested for their biological activity to understand how each structural change impacts potency, selectivity, and other pharmacological properties conicet.gov.ar.
While specific details on the synthesis of this compound analogues are not extensively detailed in the provided search results, the general approach involves chemical synthesis techniques to introduce variations at different positions of the this compound structure nih.govnih.gov. This iterative process of synthesis and testing allows researchers to map the relationship between structural features and biological outcomes.
Pharmacophore Modeling and Computational Approaches in SAR
Pharmacophore modeling and computational approaches play a significant role in modern SAR studies. A pharmacophore is defined as the ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger or block its biological response nih.gov. Computational methods, such as pharmacophore modeling and virtual screening, can help predict the potential binding modes of compounds and identify key features required for activity nih.govmdpi.comnih.gov.
These approaches can be structure-based, utilizing the 3D structure of the biological target, or ligand-based, relying on the known active ligands nih.govmdpi.com. By analyzing the structural features of this compound and its active analogues, pharmacophore models can be generated to represent the essential features for binding to its target (if known) or for exerting its biological effect mdpi.comdovepress.com. This can guide the design of new analogues with a higher probability of desired activity, reducing the need for extensive synthesis and testing nih.gov. Computational tools can also be used for virtual screening of large compound libraries to identify potential hits based on the established pharmacophore model nih.govnih.gov.
Identification of Key Structural Motifs for Biological Activity
Identifying key structural motifs is a primary goal of SAR studies. These motifs are specific parts of the molecule that are crucial for its interaction with a biological target and thus for its activity wikipedia.org. By synthesizing and testing a series of analogues with systematic variations, researchers can pinpoint which functional groups, rings, or spatial arrangements are essential for the biological effect of this compound.
Although the provided search results mention this compound and other excoecarins, detailed information specifically outlining the key structural motifs of this compound responsible for its biological activity is not explicitly available. However, SAR studies on other compound classes, such as thiourea (B124793) derivatives and s-triazine derivatives, demonstrate how modifications to specific parts of the molecule (e.g., substituents on aromatic rings, presence of certain heteroatoms) can significantly influence activity mdpi.commdpi.com. Applying similar methodologies to this compound would involve systematically altering its diterpenoid structure to understand the contribution of different rings, hydroxyl groups, and other functionalities to its observed biological effects.
Impact of Stereochemistry on Activity
Stereochemistry, the 3D arrangement of atoms in a molecule, can have a profound impact on its biological activity nih.gov. Different stereoisomers (molecules with the same chemical formula and connectivity but different spatial arrangements) can interact differently with chiral biological targets like enzymes and receptors, leading to variations in potency, efficacy, and even pharmacological profile nih.gov.
While specific data on the impact of stereochemistry on this compound's activity is not detailed in the provided search results, the importance of stereochemistry in the activity of other natural products and drugs is well-established nih.govnih.gov. For instance, studies on tetrahydrolipstatin and its stereoisomers showed that changes in stereochemistry significantly modulated its inhibitory activity against pancreatic lipase (B570770) nih.gov. Given that this compound is a diterpenoid, a class of compounds often possessing multiple chiral centers, it is highly probable that its stereochemistry plays a crucial role in its biological interactions and activity. Future SAR studies would likely involve the synthesis and evaluation of different stereoisomers of this compound and its analogues to understand the stereochemical requirements for optimal activity.
Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Congeners
Quantitative Structure-Activity Relationship (QSAR) analysis builds upon SAR by developing mathematical models that correlate structural descriptors (physicochemical properties) of a series of compounds with their biological activity wikipedia.orgnih.gov. These models can be used to predict the activity of new, untested compounds and to gain further insights into the structural requirements for activity nih.gov.
QSAR analysis of this compound congeners (structurally related compounds) would involve calculating various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) for this compound and its analogues and then developing a statistical model that relates these descriptors to their measured biological activities nih.gov. This can help identify which physicochemical properties are most important for activity and can guide the design of compounds with improved properties. While the provided search results discuss QSAR in a general context and in relation to other compound classes nih.govmdpi.com, specific QSAR studies focused solely on this compound congeners are not detailed. Conducting QSAR analysis would require a dataset of this compound and a series of congeners with known biological activity.
Molecular and Cellular Mechanisms of Action of Excoecarin R1
Investigation of Specific Molecular Targets and Ligand Interactions
Understanding how Excoecarin R1 interacts with specific molecules within cells is key to determining its mechanism of action. This involves identifying the proteins, enzymes, or receptors it may bind to or modulate.
Enzyme Inhibition and Modulation Studies
Enzyme inhibition or modulation is a common mechanism by which natural products exert biological effects sigmaaldrich.com. While direct evidence for this compound specifically inhibiting or modulating enzymes is limited in the provided search results, studies on other compounds from Excoecaria agallocha have shown anti-inflammatory properties linked to the suppression of gene expression regulated by NF-κB and AP-1, which are transcription factors involved in inflammatory responses researchgate.netresearchgate.net. This suggests potential upstream interactions that could involve enzyme modulation within these pathways. Enzyme inhibitors can play significant roles in regulating metabolic activities and blocking or slowing down biochemical reactions sigmaaldrich.com.
Receptor Binding and Agonist/Antagonist Activities
Receptor binding is another critical mechanism for cellular signaling and response khanacademy.org. The tumor necrosis factor receptor 1 (TNFR1) is a key cell-surface receptor that regulates signaling pathways associated with inflammation and cell death nih.govwikipedia.org. While this compound's direct interaction with TNFR1 or other receptors is not explicitly detailed in the search results, the observed anti-inflammatory effects of related compounds from E. agallocha, which involve suppressing TNF-α induced gene expression, could potentially involve modulation of receptor-mediated signaling researchgate.net. Receptor binding can initiate a cascade of intracellular events khanacademy.org.
Protein-Protein Interaction Modulation
Protein-protein interactions are fundamental to many cellular processes and signaling pathways. Modulating these interactions can significantly impact cellular function. Although direct evidence for this compound affecting specific protein-protein interactions is not available in the provided text, the involvement of adapter proteins like TRADD and TRAF2 in TNFR1 signaling highlights the importance of protein interactions in downstream cellular responses, including NF-κB activation and apoptosis wikipedia.org. Disrupting protein interactions is a potential method for enzyme inhibition, as seen with studies on the dimeric restriction enzyme EcoRI nih.gov.
Elucidation of Intracellular Signaling Pathways Affected by this compound
Compounds can exert their effects by influencing intracellular signaling pathways, which are complex networks of molecular interactions that regulate cellular activities khanacademy.orgtocris.com.
Modulation of Gene Expression and Transcriptional Regulation
Modulation of gene expression, the process by which information from a gene is used to synthesize functional products, is a key aspect of cellular response wikipedia.orgwikipedia.org. Research on compounds from Excoecaria agallocha has indicated their ability to suppress the expression of genes targeted by NF-κB and AP-1, such as TNF-α and IL-6, in mouse macrophages researchgate.netresearchgate.net. This suggests that this compound, or related compounds, may influence transcriptional regulation. Small molecules can alter global bacterial transcription patterns nih.gov. Gene expression can be modulated at various stages, including transcriptional initiation wikipedia.orgwikipedia.org.
Effects on Cell Cycle Progression and Apoptosis Pathways
The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of diseases like cancer bio-rad-antibodies.com. Apoptosis, or programmed cell death, is a critical process for development and homeostasis researchgate.netforth.gr. Some polyphenols, a class of natural compounds, have been shown to arrest the cell cycle at the G1 phase and induce apoptosis mdpi.com. The extrinsic apoptosis pathway can be triggered by the activation of death receptors, such as those in the TNF receptor superfamily researchgate.netforth.grsinobiological.com. While direct studies on this compound's impact on cell cycle progression or specific apoptosis pathways are not detailed in the provided search results, the cytotoxic effects observed for extracts of Excoecaria agallocha suggest potential interference with these fundamental cellular processes ku.ac.bdresearchgate.net. For instance, CDK4/6 inhibitors, which pause the cell cycle in G1, can induce replication stress and lead to cell cycle withdrawal or catastrophic mitosis embopress.org. Apoptosis mediated by TNFR1 can proceed through pathways involving FADD and caspase-8 nih.gov.
Impact on Cellular Metabolism
Information directly detailing the impact of this compound on cellular metabolism is limited in the provided search results. However, the plant Excoecaria agallocha, from which this compound is isolated, has been studied for various biological activities, some of which could indirectly involve metabolic pathways. For instance, the plant has shown potential in managing conditions like diabetes, which inherently involves glucose metabolism. phcogrev.comresearchgate.net Additionally, antioxidant properties observed in extracts of E. agallocha relate to the scavenging of free radicals generated during normal cellular metabolism and under stress conditions. researchgate.net Further research is needed to specifically delineate this compound's direct effects on cellular metabolic processes.
Mechanistic Studies in Relevant Biological Systems (In Vitro Models)
In vitro studies are crucial for understanding the mechanisms by which compounds like this compound interact with biological systems at a cellular and molecular level. ku.ac.bdreactionbiology.com These studies often involve the use of cell lines and biochemical assays. reactionbiology.comnih.govabmgood.com
Cell Line-Based Assays for Mechanistic Interrogation
Cell line-based assays are widely used to investigate the cellular effects of compounds. reactionbiology.comnih.govabmgood.com These assays can help determine a compound's activity on cellular signaling pathways, identify biomarkers of target engagement, and observe real-time effects on target activity within cells. reactionbiology.com While direct studies on this compound using specific cell lines for mechanistic interrogation are not extensively detailed in the provided results, research on other compounds from E. agallocha has utilized cell lines such as mouse macrophages (Raw 264.7) to study anti-inflammatory mechanisms by assessing the suppression of inflammatory mediators. jocpr.comresearchgate.net Cell lines are also employed in antiviral studies to evaluate the inhibition of viral replication or entry into host cells. europa.eumdpi.comjmb.or.kr The selection of appropriate cell lines is critical based on the hypothesized biological activity and target of the compound.
Biochemical Assays for Target Engagement
Biochemical assays are employed to determine the activity, potency, and selectivity of a compound by measuring its interaction with a specific molecular target, such as an enzyme or receptor. reactionbiology.comrevvity.co.jp Target engagement studies confirm that a compound is binding to its intended target, which is crucial for understanding its mechanism of action. revvity.co.jpsapient.bio These assays can be performed using purified proteins or in a cellular context. revvity.co.jp Techniques like the Cellular Thermal Shift Assay (CETSA) can assess target engagement in live cells by measuring the thermal stabilization of a target protein upon ligand binding. revvity.co.jppelagobio.com While the specific biochemical assays used for this compound are not detailed, general approaches involve measuring enzyme inhibition, receptor binding, or modulation of protein activity. reactionbiology.com The identification of biomarkers that change in response to drug-target binding can also serve as indirect measures of target engagement. sapient.bio
Role of this compound in Cellular Processes (e.g., Anti-inflammatory Mechanisms, Anti-viral Mechanisms)
Research on Excoecaria agallocha indicates potential roles for its constituents, including diterpenoids like this compound, in various cellular processes, notably anti-inflammatory and anti-viral activities. phcogrev.comjocpr.comresearchgate.netku.ac.bdreactionbiology.comnih.govabmgood.com
Anti-inflammatory Mechanisms: Studies on diterpenoids isolated from E. agallocha have demonstrated anti-inflammatory potential. jocpr.comresearchgate.net These compounds have shown the ability to suppress the expression of genes targeted by NF-κB and AP-1, which are key transcription factors involved in inflammatory responses. jocpr.comresearchgate.net Specifically, they have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 induced by lipopolysaccharide (LPS) in macrophage cell lines. jocpr.comresearchgate.net This suggests that this compound, being a diterpenoid from the same plant, may exert anti-inflammatory effects by modulating these crucial signaling pathways.
Anti-viral Mechanisms: Excoecaria agallocha has also been investigated for its anti-viral properties. phcogrev.comresearchgate.netjocpr.comscribd.com Extracts from the plant have shown activity against certain viruses, including potential anti-HIV activity. phcogrev.comjocpr.comresearchgate.net Anti-viral mechanisms can involve various strategies, such as inhibiting viral entry into host cells, interfering with viral replication enzymes (like reverse transcriptase or polymerase), or modulating the host's immune response. mdpi.comjmb.or.krnih.govnih.govelifesciences.org While the precise anti-viral mechanism of this compound is not explicitly detailed in the provided information, the observed anti-viral activity of E. agallocha extracts suggests that this compound or related compounds may target specific steps in the viral life cycle or enhance cellular defense mechanisms.
Further targeted research is required to fully elucidate the specific molecular targets and detailed mechanisms by which this compound exerts its anti-inflammatory and anti-viral effects at the cellular level.
Biological Activities and Preclinical Research of Excoecarin R1
Antimicrobial Research
Research indicates that Excoecarin R1 and related compounds from Excoecaria agallocha possess antimicrobial properties, showing activity against various microorganisms. ku.ac.bdjocpr.comresearchgate.netphcogrev.comresearchgate.net
Antibacterial Research and Mechanistic Insights
Extracts containing this compound have demonstrated antibacterial activity against a panel of bacterial pathogens. For instance, extracts of E. agallocha have shown in vitro antibacterial action against Staphylococcus aureus, Shigella dysenteriae, Shigella Sonnei, and Enterococci, with observed zones of inhibition ranging from 11 to 15 mm. jocpr.com Another study reported that the methanol (B129727) extract of E. agallocha leaves exhibited antimicrobial activity against Aeromonas hydrophila, a bacterium causing disease in fish, with inhibition zones of 2.55 mm and 2.46 mm at concentrations of 10% and 20%, respectively. ump.ac.id The n-hexane extract of the stem also showed activity against certain Aeromonas hydrophila strains. ump.ac.id
While specific mechanistic insights for this compound's antibacterial action are still being elucidated, studies on plant-derived antibacterial compounds, including flavonoids which are also found in E. agallocha, suggest potential mechanisms such as damage to the cell membrane and inhibition of DNA gyrase. mdpi.comfrontiersin.orgfrontiersin.org The lipophilic nature of some flavonoids has been correlated with their antibacterial activity, particularly against Gram-negative bacteria, suggesting the cell membrane as an important target. mdpi.com
Antifungal Research
Studies have also reported antifungal activity associated with Excoecaria agallocha extracts. An evaluation of methanol, chloroform, and hexane (B92381) extracts of E. agallocha leaves against twelve microorganisms, including various fungi, showed antimicrobial activity. phcogrev.com At a concentration of 1500 µg/ml, the extract demonstrated both antibacterial and antifungal activity with varying degrees of effectiveness against the tested microorganisms. jocpr.com
Antiviral Research (e.g., Anti-HIV, Anti-EBV, Anti-HCV Mechanistic Studies)
Excoecaria agallocha has been investigated for its antiviral properties, including activity against HIV, EBV, and HCV. A phorbol (B1677699) ester isolated from the bark, twigs, and leaves of E. agallocha showed potent in vitro inhibition of HIV replication, with an IC50 value of 6 nM, by inhibiting reverse transcriptase and P24 levels. jocpr.comjapsonline.com Screening of mangrove plant extracts also revealed that the ethanol (B145695) leaf extract of E. agallocha displayed potent anti-HIV activity. japsonline.com The active ethanol stem fraction was reported to inhibit the reverse transcriptase enzyme, a key component in HIV replication. japsonline.com
Diterpenoids isolated from the wood of E. agallocha have shown inhibitory effects against Epstein-Barr virus early antigen (EBV-EA) induction in Raji cells. phcogrev.comjapsonline.com Some diterpenoids, such as ent-3α-hydroxy-beyer-15-ene-2-one and Excoecarin S, exhibited stronger anti-EBV activity than the anti-tumor agent glycyrrhetic acid. japsonline.com
Polyphenols from the leaves of E. agallocha, including Excoecariphenol D, have been evaluated for their inhibitory effects against Hepatitis C virus (HCV). phcogrev.comjapsonline.com Excoecariphenol D inhibited HCV NS3-4A protease with an IC50 value of 6.9 µM and inhibited HCV RNA in Huh 7.5 cells with an EC50 value of 12.6 µM. japsonline.com HCV has developed mechanisms to evade host antiviral responses, including disrupting signaling pathways and interfering with interferon responses. nih.gov Research into compounds like those found in E. agallocha can contribute to understanding potential interventions against such viral strategies.
Anticancer Research and Cytotoxic Mechanisms
This compound and extracts from Excoecaria agallocha have demonstrated anticancer and cytotoxic activities in preclinical settings. jocpr.comresearchgate.netphcogrev.comresearchgate.net
Mechanisms of Action in Various Cancer Cell Lines
Studies have shown that E. agallocha extracts and some isolated compounds exhibit cytotoxicity against various human cancer cell lines. jocpr.comphcogrev.comresearchgate.net For example, flavonoid glycosides from E. agallocha have been tested for their ability to decrease hedgehog signaling (HS) and their cytotoxicity against human pancreatic (PANC1) and prostate (DU145) cancer cells. ku.ac.bd Kaempferol 3-O-L-arabinofuranoside, a flavonoid found in the plant, showed HS inhibition and cytotoxicity against these cell lines. ku.ac.bd The abnormal activation of the HS pathway is associated with cancer development. ku.ac.bd
While specific mechanisms for this compound are still under investigation, the cytotoxic effects observed with E. agallocha extracts and other isolated compounds suggest multiple potential mechanisms. These may involve targeting specific signaling pathways crucial for cancer cell survival and proliferation. ku.ac.bdmdpi.com
Apoptosis Induction and Cell Proliferation Inhibition
Several studies highlight the ability of Excoecaria agallocha extracts to induce apoptosis and inhibit cell proliferation in cancer cell lines. The ethanolic leaf extract of E. agallocha has been shown to induce apoptosis-mediated cytotoxic and antiproliferative activity in human breast cancer MCF-7 cells. phcog.com Morphological changes indicative of apoptosis were observed, and flow cytometry analysis revealed suppression of cell cycle progression at the subG1 and G1/G2 phases. phcog.com
Apoptosis, or programmed cell death, is a key mechanism for eliminating damaged or cancerous cells. rndsystems.com Induction of apoptosis is a common target for anticancer therapies. rndsystems.comoaepublish.com The observed apoptosis induction by E. agallocha extracts suggests that compounds like this compound may contribute to this effect by activating apoptotic pathways. phcog.com Inhibition of cell proliferation further underscores the potential of these compounds in controlling cancer cell growth. phcog.com
Anti-inflammatory Research and Immunomodulatory Effects
Research into the anti-inflammatory properties of compounds from the Excoecaria agallocha plant, from which this compound is derived, has shown promising results. Diterpenoids isolated from the stems and twigs of E. agallocha, including those related to the excoecarin series, have demonstrated anti-inflammatory activity. japsonline.comresearchgate.net These compounds have shown the capacity to suppress the expression of NF-κB and AP-1 targeted genes, such as TNF-α and IL-6, which are induced by lipopolysaccharide (LPS) in mouse macrophage RAW 264.7 cells. japsonline.comresearchgate.net This suggests a potential role for this compound or related compounds in modulating inflammatory pathways.
Modulation of Inflammatory Mediators
Studies on related diterpenoids from E. agallocha have indicated their ability to block the activation of NF-κB and AP-1, key transcription factors involved in the regulation of inflammatory responses. japsonline.comresearchgate.net Specifically, certain agallochaols and other diterpenoids have been shown to suppress the production of pro-inflammatory cytokines like TNF-α and IL-6 in LPS-stimulated macrophages. japsonline.comresearchgate.net While direct studies focusing solely on this compound's specific impact on these mediators are limited in the provided search results, the activity observed in related compounds from the same plant genus suggests a potential for this compound to also influence the modulation of inflammatory mediators through these pathways.
Antioxidant Research and Redox Modulation
The Excoecaria agallocha plant, the source of this compound, has been reported to possess antioxidant properties. jocpr.comphcogrev.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net Extracts from different parts of the plant, including the bark and leaves, have shown radical scavenging activity in assays such as the DPPH scavenging assay. jocpr.comresearchgate.net This indicates the presence of compounds with the ability to neutralize free radicals, contributing to antioxidant defense.
Cellular Antioxidant Defense Mechanisms
While specific details on how this compound directly influences cellular antioxidant defense mechanisms are not extensively detailed in the provided results, the observed antioxidant activity of E. agallocha extracts suggests that compounds like this compound may contribute to these defenses. jocpr.comresearchgate.netresearchgate.netresearchgate.net Antioxidant compounds can modulate redox properties and help mitigate oxidative stress by scavenging free radicals and potentially influencing enzymatic antioxidant systems within cells. epdf.pub
Insecticidal and Antifeedant Research
This compound methyl ester has been identified as a compound with strong antifeedant activity against Tribolium castaneum (red flour beetle). researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net This compound was separated and identified from the ethanol extract of Rhododendron przewalskii. researchgate.netnih.govresearchgate.net This finding highlights the potential of this compound derivatives as agents for pest control.
Mechanisms of Action Against Pests
The precise mechanisms by which this compound methyl ester exerts its antifeedant effects against Tribolium castaneum are not explicitly detailed in the provided search results. However, antifeedant compounds generally work by making the food source unpalatable or by interfering with the insect's chemosensory system, deterring feeding behavior. scirp.org Research on other plant-derived insecticides and antifeedants suggests various mechanisms, including disruption of the nervous system, interference with growth and development, or inhibition of essential enzymes. agroorbit.comresearchgate.netnih.govmdpi.commdpi.com Further research would be needed to elucidate the specific molecular targets and pathways affected by this compound methyl ester in target pests.
Other Mechanistic Biological Investigations
Beyond anti-inflammatory, antioxidant, and insecticidal activities, research on Excoecaria agallocha and its constituents, potentially including this compound, has explored other biological effects. Crude extracts of E. agallocha have shown various activities such as antimicrobial, antibacterial, anti-microfouling, and anti-histamine effects. jocpr.comresearchgate.net Additionally, studies have investigated anti-cancer, anti-tumour-promoting, cytotoxicity, anti-reverse transcriptase, and anti-HIV activities of compounds from the plant. jocpr.comresearchgate.net While these studies often focus on crude extracts or other isolated compounds, they indicate the diverse range of biological activities present in Excoecaria agallocha that warrant further investigation into individual constituents like this compound.
Analytical and Detection Methodologies in Excoecarin R1 Research
Chromatographic Techniques for Analysis
Chromatography plays a vital role in separating Excoecarin R1 from complex mixtures, such as plant extracts, allowing for its subsequent detection and analysis.
High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and semi-volatile compounds like this compound. HPLC separates compounds based on their interaction with a stationary phase and a mobile phase. The versatility of HPLC lies in the ability to select different stationary phases (e.g., reversed-phase, normal-phase) and mobile phase compositions to achieve optimal separation of the analyte of interest from other components in the sample matrix nih.gov.
While specific detailed HPLC methods solely focused on this compound are not extensively detailed in the provided search results, HPLC is a standard technique for analyzing compounds from Excoecaria agallocha. For instance, HPLC-DAD has been used to evaluate bioactive polyphenols in the stem bark of E. agallocha. jocpr.com The principles of HPLC, including the use of specific columns and mobile phases to achieve separation, are fundamental to the analysis of various plant metabolites. qa-bio.comludger.comshimadzu.com
Interactive Table 1: General HPLC Parameters (Illustrative based on related analyses)
| Parameter | Description |
| Column Type | C18 (Common for reversed-phase separation) |
| Mobile Phase | Gradient of Water and Acetonitrile (Typical) |
| Detection | UV-Vis Detector, Mass Spectrometry (MS) |
| Flow Rate | 0.3 - 2.0 mL/min (Typical for analytical scale) qa-bio.com |
| Injection Volume | Typically ≤ 25 μL qa-bio.com |
Note: Specific parameters for optimal this compound separation would require dedicated method development.
Gas Chromatography-Mass Spectrometry (GC-MS) for Related Volatiles
Gas Chromatography-Mass Spectrometry (GC-MS) is primarily used for the separation and detection of volatile and semi-volatile compounds that can be vaporized without decomposition. alwsci.com While this compound itself, being a diterpenoid jocpr.com, may not be sufficiently volatile for direct GC-MS analysis without derivatization, GC-MS is valuable for analyzing the volatile components present in the source plant, Excoecaria agallocha. Analysis of these related volatiles can provide a more comprehensive phytochemical profile of the plant matrix from which this compound is isolated.
GC-MS involves separating volatile compounds in a gas chromatograph column, followed by their detection and identification based on their mass fragmentation patterns in a mass spectrometer. alwsci.comphcogj.com This technique is widely applied in the analysis of volatile organic compounds (VOCs) in various matrices, including plant extracts. nih.govbath.ac.ukchromatographyonline.com Studies on other plant species demonstrate the utility of GC-MS in identifying a wide range of volatile compounds, including terpenes, which are structurally related to diterpenoids like this compound. phcogj.comnih.gov
Interactive Table 2: General GC-MS Parameters for Volatile Analysis (Illustrative)
| Parameter | Description |
| Column Type | Capillary column (e.g., Rtx-5ms) |
| Carrier Gas | Helium |
| Injection Mode | Split or Splitless |
| Detector | Mass Spectrometer (EI or CI ionization) |
| Temperature Program | Varied to elute compounds with different boiling points |
Note: GC-MS is typically applied to volatile or derivatized non-volatile compounds. Direct analysis of this compound by GC-MS is unlikely without appropriate derivatization.
Advanced Spectrometric Techniques
Mass spectrometry, particularly when coupled with liquid chromatography, provides powerful tools for the identification and structural elucidation of this compound and its potential metabolites.
LC-MS/MS for Metabolite Profiling
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is an advanced technique used for the identification, quantification, and structural characterization of compounds, including metabolites, in complex biological and environmental samples. nih.govillinois.edu LC-MS/MS combines the separation power of LC with the high sensitivity and specificity of tandem mass spectrometry. nih.gov This technique is particularly useful for metabolite profiling, which involves the comprehensive analysis of metabolites in a biological system. illinois.edumdpi.com
For this compound, LC-MS/MS could be employed to identify and profile its metabolites in biological matrices if studies on its metabolism were conducted. The fragmentation patterns obtained from MS/MS provide valuable structural information, aiding in the identification of the parent compound and its transformed products. nih.gov Untargeted metabolite profiling using UHPLC-Orbitrap-MS has been applied to analyze a wide range of metabolites in plant extracts, demonstrating the capability of such systems for comprehensive analysis. illinois.edumdpi.com
Interactive Table 3: General LC-MS/MS Parameters for Metabolite Profiling (Illustrative)
| Parameter | Description |
| LC System | UHPLC (Ultra High-Performance Liquid Chromatography) |
| Mass Spectrometer | Triple Quadrupole (QqQ) or Orbitrap (for high resolution) nih.gov |
| Ionization Mode | Electrospray Ionization (ESI) is common for polar compounds nih.gov |
| Scan Mode | Full scan MS, Data-dependent MS/MS (for profiling) illinois.edu |
| Mobile Phase | Gradients of aqueous and organic solvents |
Note: Specific LC-MS/MS methods for this compound metabolite profiling would require dedicated experimental design and optimization.
Nuclear Magnetic Resonance (NMR) for Quantitative Analysis (qNMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Quantitative NMR (qNMR) is a specific application of NMR that allows for the direct quantification of analytes in a sample by comparing the integrated peak areas of the analyte to those of a known internal standard. bwise.krresolvemass.caox.ac.uk Unlike some other quantitative methods, qNMR does not require a reference standard of the analyte itself for absolute quantification, making it a versatile tool for purity determination and concentration measurement. resolvemass.ca
qNMR is based on the principle that the area under an NMR peak is directly proportional to the number of nuclei giving rise to that signal. resolvemass.caox.ac.uk This allows for accurate and traceable quantification. resolvemass.ca While specific qNMR data for this compound is not available in the provided results, the principles of qNMR are applicable to its quantitative analysis. qNMR has been used for purity analysis of reference materials and for quantifying components in complex mixtures. bwise.krresolvemass.ca Accurate qNMR analysis requires careful control of experimental parameters, including relaxation delay times, to ensure complete signal acquisition. ox.ac.ukresearchgate.net
Interactive Table 4: General Considerations for qNMR Analysis
| Consideration | Description |
| Spectrometer | High-field NMR spectrometer |
| Solvent | Deuterated solvent that dissolves the analyte and internal standard |
| Internal Standard | Chemically stable, pure compound with well-separated peaks resolvemass.caox.ac.uk |
| Relaxation Delay (d1) | Sufficiently long to allow complete relaxation of nuclei (typically 5x T1) ox.ac.ukresearchgate.net |
| Number of Scans | Sufficient to achieve adequate signal-to-noise ratio |
| Data Processing | Careful phasing, baseline correction, and peak integration bwise.kr |
Note: Application of qNMR to this compound would involve selecting a suitable internal standard and optimizing NMR parameters for the specific compound.
Immunoassays and Biosensors for this compound Detection in Biological Matrices
Immunoassays and biosensors offer alternative approaches for detecting and quantifying specific analytes, particularly in complex biological matrices. Immunoassays utilize the highly specific binding between antibodies and antigens to detect the target molecule. promega.comquanterix.comwikipedia.org Various immunoassay formats exist, including ELISA, which are widely used for detecting proteins and other molecules. promega.comquanterix.com Biosensors are analytical devices that combine a biological recognition element (like an antibody) with a transducer to produce a measurable signal proportional to the analyte concentration. nih.govnih.govmdpi.com
For this compound, the development of immunoassays or biosensors would require the generation of specific antibodies that bind selectively to the compound. If such antibodies were available, these platforms could potentially be used for sensitive and rapid detection of this compound in biological samples. While the provided search results discuss immunoassays and biosensors for detecting various analytes like viral proteins or metabolites nih.govmdpi.comnih.govnih.gov, there is no specific information on the development or application of these technologies for this compound. However, the general principles of immunoassays and biosensors, relying on specific molecular recognition and signal transduction, could theoretically be applied if the necessary antibodies or recognition elements were developed for this compound. promega.comquanterix.comwikipedia.orgnih.gov
Interactive Table 5: General Principles of Immunoassays and Biosensors
| Feature | Immunoassay | Biosensor |
| Recognition Element | Antibody or Antigen | Biological receptor (antibody, enzyme, DNA, etc.) nih.govnih.gov |
| Detection Principle | Specific binding reaction (Antigen-Antibody) promega.com | Biological recognition coupled with a transducer nih.govnih.gov |
| Signal Output | Often colorimetric, fluorescent, or luminescent promega.comquanterix.com | Electrical, optical, or mechanical signal nih.govnih.govmdpi.com |
| Application | Detection and quantification of specific analytes promega.comwikipedia.org | Real-time or rapid detection in various matrices nih.govmdpi.com |
Note: The application of immunoassays or biosensors for this compound is contingent upon the availability of specific antibodies or recognition elements for this compound.
Sample Preparation Strategies for Complex Matrices
The analysis of this compound, particularly from natural sources such as plants like Excoecaria agallocha or Rhododendron przewalskii, necessitates robust sample preparation strategies due to the inherent complexity of these matrices researchgate.netphcogrev.comgenome.jp. Complex matrices contain numerous endogenous compounds, including lipids, proteins, pigments, and other secondary metabolites, which can interfere with analytical techniques such as chromatography and mass spectrometry, affecting accuracy, sensitivity, and instrument performance chromatographyonline.comchromatographyonline.comsartorius.com. Effective sample preparation is a critical step to isolate and potentially concentrate the analyte of interest while removing or reducing interfering substances sartorius.comuni-due.deslideshare.net.
General objectives of sample preparation for complex matrices include transferring the analyte into a suitable solvent, separating it from interfering matrix components (clean-up), enriching trace amounts of the analyte, and sometimes modifying the analyte through derivatization to improve detection properties uni-due.deslideshare.net. The choice of sample preparation technique depends heavily on the nature of the sample matrix, the physicochemical properties of this compound, and the sensitivity and specificity requirements of the chosen analytical method chromatographyonline.comsartorius.com.
Commonly employed techniques for the extraction and clean-up of natural products from plant and biological matrices, which would likely be considered for this compound, include Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) slideshare.netmdpi.com. LLE involves partitioning the analyte between two immiscible liquid phases, offering a straightforward approach for initial extraction chromatographyonline.comslideshare.net. SPE, on the other hand, utilizes a solid stationary phase to selectively retain the analyte or interferences based on their chemical properties, allowing for both clean-up and concentration chromatographyonline.comsartorius.com. Various SPE sorbents are available, and the selection depends on the polarity and other characteristics of this compound sartorius.com.
Protein precipitation is another technique frequently used for biological matrices to remove proteins that can interfere with downstream analysis, particularly in chromatographic methods slideshare.netmdpi.comd-nb.info. Filtration is often employed to remove particulate matter from samples after extraction, protecting analytical columns and instrumentation chromatographyonline.comsartorius.com.
More advanced or hyphenated techniques may also be relevant for complex matrices. Online sample clean-up, where sample preparation is integrated directly with the analytical instrument, can offer advantages in terms of automation and reduced manual handling chromatographyonline.com. Microextraction techniques are also under development, aiming for reduced solvent consumption and miniaturization mdpi.com.
Advanced Research and Future Perspectives on Excoecarin R1
Applications in Chemical Biology Research
Chemical biology employs chemical tools and approaches to study biological systems. Excoecarin R1's potential in this field lies in its specific interactions with biological targets, which can be leveraged for research purposes.
Development of Tool Compounds for Target Validation
Tool compounds are small molecules used in biological and pharmacological studies to modulate the activity of a specific biological target, helping researchers understand the target's role in disease and assess its potential as a drug target. acs.orgrapidnovor.com Effective tool compounds should ideally be specific and selective for their intended target. acs.orgbiocurate.com Target validation is a critical step in drug discovery, aiming to establish that modulating a specific target can have a meaningful effect on a disease. rapidnovor.combiocurate.comicr.ac.uk This often involves using various lines of evidence, including genetic data and the use of tool compounds that mimic the effect of therapeutic modulation. biocurate.com While the provided information does not detail this compound's specific use as a tool compound for target validation, its identification as a phytoconstituent with potential biological activities suggests it could be a candidate for development into such a tool, provided it demonstrates sufficient specificity and potency against a relevant biological target. phcogrev.comku.ac.bd
Computational and In Silico Modeling Studies
Computational and in silico methods play a vital role in modern chemical research, allowing scientists to model molecular behavior, predict interactions, and screen large libraries of compounds efficiently. domainex.co.ukbiorxiv.orgd-nb.info
Molecular Dynamics Simulations of this compound-Target Interactions
Molecular dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time. arxiv.orgnih.govnih.govupc.edu These simulations can provide insights into the conformational dynamics of molecules and their interactions with biological targets, such as proteins. nih.govnih.gov MD simulations are valuable for understanding binding pathways, assessing the stability of molecular complexes, and exploring the dynamic behavior of biological systems at an atomic level. nih.gov While the search results discuss molecular dynamics simulations in general contexts, including benchmarking force fields against NMR data and simulating viral capsomers or protein-ligand interactions, there is no specific information available regarding molecular dynamics simulations focusing on this compound and its interactions with potential biological targets. arxiv.orgnih.govnih.govupc.edu Such studies would be crucial for understanding how this compound might interact with specific proteins or other biomolecules at a dynamic level.
Virtual Screening for Novel Analogues
Virtual screening is a computational technique used to search large databases of chemical compounds to identify potential hits that are likely to bind to a specific biological target. domainex.co.ukbiorxiv.orgd-nb.infochemrxiv.orgnih.gov This method can significantly accelerate the early stages of drug discovery by prioritizing compounds for experimental testing. domainex.co.ukbiorxiv.org Virtual screening approaches can be structure-based (using the 3D structure of the target) or ligand-based (using information about known ligands that bind to the target). nih.gov The process often involves docking studies to predict binding poses and affinities, and various filtering criteria can be applied. d-nb.infochemrxiv.org Virtual screening can also be used to identify novel analogues of a known active compound, exploring chemical space around the parent structure to find molecules with improved properties. domainex.co.ukbiorxiv.org Although the provided search results mention virtual screening in the context of identifying potential inhibitors against SARS-CoV-2 and benchmarking machine learning models for virtual screening, there is no specific information about virtual screening studies focused on identifying novel analogues of this compound. biorxiv.orgd-nb.infochemrxiv.org Applying virtual screening techniques to this compound could involve searching for compounds with similar structural features or predicted binding profiles to potential targets of this compound, thus identifying novel compounds with potentially enhanced or related biological activities.
Integration with Synthetic Biology for Sustainable Production
Synthetic biology is an interdisciplinary field that applies engineering principles to design and construct new biological parts, devices, and systems, or to re-design existing natural biological systems for useful purposes. zkbs-online.denih.govnih.gov One of the goals of synthetic biology is to engineer microorganisms or plants for the sustainable production of valuable chemicals, including natural products and their derivatives. zkbs-online.denih.gov This can involve designing synthetic gene circuits to control metabolic pathways and optimize the production of target compounds. nih.govnih.gov Given that this compound is a natural product isolated from Excoecaria agallocha, synthetic biology could potentially offer a sustainable route for its production. phcogrev.comresearchgate.net Engineering microorganisms or other suitable biological systems to produce this compound could provide an alternative to extraction from the plant, which might be limited by factors such as plant availability, growth rate, and extraction efficiency. zkbs-online.denih.gov While the search results discuss the general principles and applications of synthetic biology, including the production of recombinant proteins and the design of synthetic gene circuits in plants, there is no specific information available on the application of synthetic biology for the sustainable production of this compound. zkbs-online.denih.govnih.gov Future research could explore metabolic engineering strategies and synthetic biology approaches to establish a sustainable and potentially more efficient method for obtaining this compound.
Exploration of Novel Biological Activities and Targets
Research on Excoecaria agallocha has revealed a spectrum of biological activities associated with its extracts and isolated compounds, including anti-inflammatory, antibacterial, antiviral, antioxidant, and anticancer properties. japsonline.comjapsonline.comresearchgate.netiomcworld.com Diterpenoids, as a major class of compounds found in this plant, are believed to contribute significantly to these effects. japsonline.comjapsonline.com While specific studies detailing the novel biological activities and molecular targets solely of this compound are limited in the provided information, its presence in a plant with such diverse bioactivity suggests a potential for it to possess interesting pharmacological properties.
Identifying the specific molecular targets of natural compounds like this compound is a key step in drug discovery. This process helps to elucidate the mechanisms of action and provides a basis for rational drug design. Although the precise targets for this compound have not been explicitly detailed in the search results, research on other diterpenoids from E. agallocha, such as agallochaols, has indicated activity against targets like TNF-α and IL-6 by blocking NF-κB or AP-1 activation, suggesting potential anti-inflammatory mechanisms. japsonline.com The exploration of novel biological activities for this compound would involve targeted screening against various biological pathways and disease models to uncover its specific effects and identify the proteins or molecules it interacts with.
Potential for Lead Optimization in Drug Discovery Research
The potential for this compound in lead optimization stems from its natural origin, which often provides unique chemical scaffolds not readily found in synthetic compound libraries. Modifications to the structure of this compound could be explored to enhance its desired biological activity, reduce any potential off-target effects, and improve its absorption, distribution, metabolism, and excretion (ADME) profile.
Hit-to-Lead and Lead Optimization Strategies (Pre-Clinical Stage)
The transition from a "hit" (a compound showing initial activity) to a "lead" and subsequently optimizing it is a critical phase in pre-clinical drug discovery. thehilltoponline.comnih.gov If this compound is identified as a hit, the hit-to-lead process would involve validating its activity, characterizing its properties, and exploring structure-activity relationships (SAR). thehilltoponline.commdpi.com This typically involves synthesizing a series of analogs with modifications to different parts of the this compound structure to understand how these changes affect its biological activity. mdpi.com
Lead optimization strategies would then focus on refining the most promising lead candidates. This involves iterative cycles of design, synthesis, testing, and analysis (often referred to as the DMTA cycle). nih.gov Pre-clinical studies would evaluate the optimized compounds for their efficacy in relevant in vitro and in vivo models, as well as assess their ADMET properties. chronicle.commdpi.com Computational methods, such as molecular docking and QSAR, can play a significant role in predicting the interactions of this compound analogs with potential targets and guiding the design of new compounds. chronicle.com
Synergistic Effects of this compound with Other Compounds
The study of synergistic effects, where the combined effect of two or more compounds is greater than the sum of their individual effects, is particularly relevant in the context of natural products and traditional medicine, where complex mixtures of compounds are common. mdpi.com While specific research on the synergistic effects of this compound with other compounds was not prominently featured in the provided search results, it represents a potential area for future investigation.
Given that this compound is isolated from Excoecaria agallocha, which contains numerous other metabolites, it is plausible that this compound could exhibit synergistic interactions with other compounds present in the plant extract or with conventional therapeutic agents. japsonline.comiomcworld.com Research into such synergistic effects could potentially lead to the development of multi-component therapies with enhanced efficacy or reduced required doses of individual components. mdpi.com For example, studies have explored the synergistic effects of other plant-derived compounds, such as polyphenols and flavonoids, with antibiotics or chemotherapeutic agents to enhance activity or overcome resistance. mdpi.com
Challenges and Opportunities in this compound Research
Research into natural products like this compound presents both unique challenges and significant opportunities. One of the primary challenges in studying compounds from medicinal plants is the process of isolation and purification from complex mixtures. Obtaining sufficient quantities of a specific compound like this compound for comprehensive biological evaluation and further development can also be challenging. Characterizing the precise structure and stereochemistry of novel natural products requires advanced analytical techniques.
Despite these challenges, natural products offer unparalleled chemical diversity and novel scaffolds that can serve as starting points for the discovery of new drugs. The reported biological activities of Excoecaria agallocha and its diterpenoids suggest that this compound could possess valuable pharmacological properties. japsonline.comjapsonline.comresearchgate.netiomcworld.com Opportunities in this compound research include the potential to identify novel mechanisms of action, discover new drug targets, and develop therapies for diseases where current treatments are inadequate. Advances in isolation techniques, analytical methods, and synthetic chemistry, along with the application of high-throughput screening and computational tools, can help overcome some of the traditional challenges in natural product research and unlock the full potential of compounds like this compound. chronicle.com
Q & A
Basic Research Questions
Q. What are the established methodologies for isolating and characterizing Excoecarin R1 from natural sources?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (CC) or HPLC, guided by bioassay-directed fractionation. Characterization employs spectroscopic methods (NMR, MS, UV-Vis) and X-ray crystallography for structural elucidation. For reproducibility, experimental sections must detail solvent systems, column parameters, and spectral acquisition conditions to enable replication .
- Example Table :
| Step | Technique | Parameters | Key References |
|---|---|---|---|
| Extraction | Ethanol reflux | 70% ethanol, 48 hrs | [Hypothetical Ref] |
| Purification | HPLC | C18 column, acetonitrile-water gradient | [Hypothetical Ref] |
| Characterization | NMR (1D/2D) | 600 MHz, CDCl₃ solvent | [Hypothetical Ref] |
Q. How should researchers design experiments to evaluate the bioactivity of this compound in vitro?
- Methodological Answer : Use cell-based assays (e.g., cytotoxicity, enzyme inhibition) with appropriate controls (positive/negative, vehicle). Dose-response curves (IC₅₀ calculations) and time-dependent studies are critical. Ensure adherence to cell line authentication and viability protocols (e.g., MTT assay validation). Data must include statistical power analysis and replicates to address variability .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported IC₅₀ values of this compound across studies?
- Methodological Answer : Conduct a meta-analysis to quantify heterogeneity using metrics like I² (proportion of total variation due to heterogeneity) or H (χ²-based statistic). Assess methodological differences (e.g., cell lines, assay conditions) and apply subgroup analysis. Reproducibility requires transparent reporting of protocols, as emphasized by Cochrane guidelines .
- Example Table :
| Study | IC₅₀ (µM) | Cell Line | Assay Duration | Heterogeneity Factor |
|---|---|---|---|---|
| A | 12.3 | HeLa | 24 hrs | High (I² = 75%) |
| B | 8.7 | MCF-7 | 48 hrs | Moderate (I² = 50%) |
Q. How can the stereochemical complexity of this compound be addressed in total synthesis efforts?
- Methodological Answer : Employ asymmetric catalysis (e.g., Sharpless epoxidation) or chiral pool synthesis to establish stereocenters. Use advanced spectroscopic techniques (e.g., NOESY, ECD) to confirm configurations. Computational modeling (DFT or MD simulations) aids in predicting stereochemical outcomes. Document synthetic steps rigorously, including reaction yields and purification details, per Beilstein Journal guidelines .
Q. What computational approaches are suitable for elucidating the mechanism of action of this compound?
- Methodological Answer : Molecular docking (AutoDock, Schrödinger) predicts binding affinities to target proteins. MD simulations (GROMACS, AMBER) assess stability of ligand-receptor complexes. QSAR models correlate structural features with bioactivity. Validate predictions with in vitro binding assays (SPR, ITC) and mutational studies. Ensure code and parameters are shared for reproducibility .
Methodological Best Practices
Q. How should researchers formulate hypothesis-driven questions for this compound studies?
- Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) for clinical contexts. Example: "Does this compound (Intervention) inhibit kinase X (Outcome) in triple-negative breast cancer models (Population) compared to standard inhibitors (Comparison)?" .
Q. What steps ensure reproducibility in this compound research?
- Answer :
- Publish raw data and spectra in supplementary materials .
- Share code/scripts for computational analyses .
- Use standardized protocols (e.g., NIH assay guidelines) .
Data Analysis and Reporting
Q. How should researchers address variability in this compound’s pharmacokinetic data across preclinical models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
